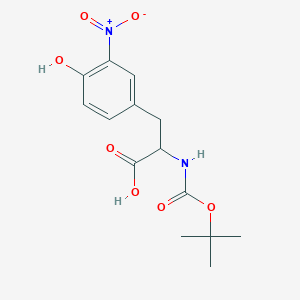
Boc-Tyr(3-NO2)-OH
Overview
Description
Boc-Tyr(3-NO2)-OH: is a derivative of the amino acid tyrosine, where the hydroxyl group on the phenol ring is substituted with a nitro group (NO2) at the 3-position. The compound is protected by a tert-butyloxycarbonyl (Boc) group at the amino terminus. This modification makes it a valuable tool in peptide synthesis and various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with Boc-Tyr-OH, which is commercially available.
Nitration: The phenol group of Boc-Tyr-OH is nitrated using a nitrating agent such as nitric acid (HNO3) or a mixture of sulfuric acid (H2SO4) and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration.
Purification: The product, Boc-Tyr(3-NO2)-OH, is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-Tyr(3-NO2)-OH can undergo oxidation reactions, particularly at the phenol ring, leading to the formation of quinones.
Reduction: The nitro group (NO2) can be reduced to an amino group (NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Boc-Tyr(3-NH2)-OH.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-Tyr(3-NO2)-OH is used as a building block in the synthesis of peptides, allowing for the incorporation of nitro-tyrosine residues.
Chemical Probes: It serves as a precursor for the synthesis of chemical probes used in studying protein interactions and enzyme activities.
Biology:
Protein Modification: The compound is used to introduce nitro-tyrosine residues into proteins, which can be used to study post-translational modifications and their effects on protein function.
Enzyme Inhibition: Nitro-tyrosine derivatives are studied for their potential as enzyme inhibitors, particularly in the context of oxidative stress-related diseases.
Medicine:
Disease Biomarkers: Nitro-tyrosine is a biomarker for oxidative stress and inflammation, making this compound valuable in medical research.
Drug Development: The compound is explored for its potential in developing drugs targeting diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry:
Material Science: this compound is used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
Molecular Targets and Pathways:
Protein Interactions: Boc-Tyr(3-NO2)-OH can modify proteins by introducing nitro-tyrosine residues, affecting protein-protein and protein-ligand interactions.
Oxidative Stress Pathways: The nitro group can participate in redox reactions, influencing oxidative stress pathways and cellular responses to oxidative damage.
Comparison with Similar Compounds
Boc-Tyr-OH: The unmodified form of tyrosine with a Boc protecting group.
Boc-Tyr(3-Br)-OH: A brominated derivative of Boc-Tyr-OH.
Boc-Tyr(3-Cl)-OH: A chlorinated derivative of Boc-Tyr-OH.
Uniqueness:
Nitro Group: The presence of the nitro group at the 3-position of the phenol ring distinguishes Boc-Tyr(3-NO2)-OH from other derivatives. This modification imparts unique chemical reactivity and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(4-hydroxy-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O7/c1-14(2,3)23-13(20)15-9(12(18)19)6-8-4-5-11(17)10(7-8)16(21)22/h4-5,7,9,17H,6H2,1-3H3,(H,15,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOHDYUJJUVBQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901237863 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-nitrotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901237863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92008-53-2 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-nitrotyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92008-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-nitrotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901237863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



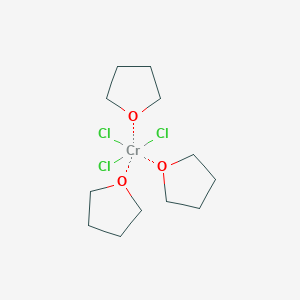
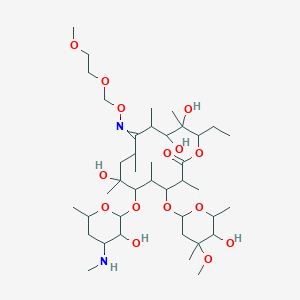
![cyclo[DL-Ala-DL-Asp-DL-Phe-DL-Lys-DL-Arg]](/img/structure/B13391430.png)


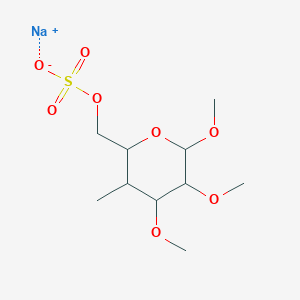
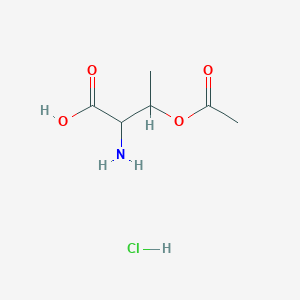


![methyl 4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate](/img/structure/B13391467.png)



